molecular formula C9H5FN2 B1394846 6-Fluoro-1H-indole-4-carbonitrile CAS No. 1082040-44-5

6-Fluoro-1H-indole-4-carbonitrile

Cat. No. B1394846
M. Wt: 160.15 g/mol
InChI Key: KSBKKEOQTYERNT-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indole-4-carbonitrile is an organic compound with the chemical formula C9H5FN2 . It belongs to the class of halogen-substituted indoles . The compound’s molecular weight is approximately 135.14 g/mol .


Synthesis Analysis

The synthesis of 6-Fluoro-1H-indole-4-carbonitrile involves the nitration of indoline, resulting in the introduction of a fluorine atom at the 6-position of the indole ring . This synthetic route is crucial for obtaining the compound.


Chemical Reactions Analysis

  • HIV-1 Attachment Inhibitors : Studied in the context of HIV treatment .

Physical And Chemical Properties Analysis

  • Melting Point : Approximately 72-76°C .

Scientific Research Applications

Crystal Structure and Molecular Docking Studies

Research involving 6-Fluoro-1H-indole-4-carbonitrile derivatives has been focused on understanding their crystal structure and molecular docking potential. A study by Venkateshan et al. (2019) analyzed the crystal structure of similar compounds and conducted molecular docking studies to assess their potential as inhibitors of the enzyme Nicotinamidephosphoribosyltransferase (NAMPT), which is significant in increasing sensitivity to apoptosis in cells and tumorspheres (Venkateshan et al., 2019).

Synthesis of Analogues

The synthesis of analogues of 6-Fluoro-1H-indole-4-carbonitrile has been a key area of research. For instance, Kobayashi et al. (2015) reported the synthesis of 6-Aminoindolo[2,1-a]isoquinoline-5-carbonitriles, demonstrating the versatility of these compounds in chemical synthesis (Kobayashi et al., 2015).

Cytotoxic Evaluation

In the field of cancer research, compounds like 6-Fluoro-1H-indole-4-carbonitrile have been synthesized and evaluated for their cytotoxic effects. Radwan et al. (2020) synthesized novel compounds with potential anticancer activities against human colon and lung cancers (Radwan et al., 2020).

Serotonin Transporter Imaging

Funke et al. (2008) developed compounds based on the structure of 6-Fluoro-1H-indole-4-carbonitrile for future application in serotonin transporter (SERT) imaging using PET scans. This study demonstrates the compound's potential in neuroimaging and diagnosis of neurological disorders (Funke et al., 2008).

Selective Ligands for Dopamine Receptors

Tietze et al. (2006) synthesized fluoroethoxy substituted derivatives of similar compounds as selective ligands for the dopamine D4 receptor, potentially useful in the development of PET imaging probes for neurological studies (Tietze et al., 2006).

Antimicrobial Activity

Research by Puthran et al. (2019) indicates the potential antimicrobial activity of compounds derived from 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, a related compound, showcasing the relevance of these compounds in antimicrobial studies (Puthran et al., 2019).

Safety And Hazards

  • Storage : Keep in a dark place under inert atmosphere at room temperature .

properties

IUPAC Name

6-fluoro-1H-indole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2/c10-7-3-6(5-11)8-1-2-12-9(8)4-7/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBKKEOQTYERNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694617
Record name 6-Fluoro-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indole-4-carbonitrile

CAS RN

1082040-44-5
Record name 6-Fluoro-1H-indole-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-1H-indole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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